molecular formula C23H20ClN3O2S2 B2940641 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 900135-05-9

3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No. B2940641
CAS RN: 900135-05-9
M. Wt: 470
InChI Key: UBUAZSNHIAAGAT-MOSHPQCFSA-N
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Description

3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
BenchChem offers high-quality 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The compound of interest, due to its complex structure incorporating features such as a thiazolidinone core, chlorobenzylidene, and indole moieties, is likely to be of significant interest in the development of novel therapeutic agents. Thiazolidinones, in particular, have been extensively researched for their potential biological activities. For instance, a related study focused on the synthesis of indole-based hybrid oxadiazole scaffolds, highlighting the importance of structural modifications in enhancing biological activity, especially as urease inhibitors. These modifications can significantly impact the therapeutic potential of compounds, suggesting a possible application for our compound of interest in similar domains (Nazir et al., 2018).

Antimicrobial and Antifungal Activities

Compounds with structural similarities to the one have been synthesized and tested for their antimicrobial and antifungal properties. For example, derivatives have shown significant activity against various bacterial and fungal strains, indicating the potential of our compound as a starting point for developing new antimicrobial agents (Zala, Dave, & Undavia, 2015).

Anticancer Potential

The structural framework of thiazolidinone derivatives, especially those substituted with chlorobenzylidene and bearing an indole unit, suggests potential anticancer activity. Research into similar molecules has identified compounds with moderate antitumor activity against various cancer cell lines, suggesting a promising area of application for our compound in cancer research (Horishny & Matiychuk, 2020).

properties

IUPAC Name

3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c24-18-7-3-1-5-15(18)13-20-22(29)27(23(30)31-20)12-10-21(28)25-11-9-16-14-26-19-8-4-2-6-17(16)19/h1-8,13-14,26H,9-12H2,(H,25,28)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUAZSNHIAAGAT-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide

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